molecular formula C17H12N4O5S2 B12563372 3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12563372
M. Wt: 416.4 g/mol
InChI Key: PGMCLNXWQWEGMR-UHFFFAOYSA-N
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Description

3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This particular compound is characterized by the presence of nitro groups and a thiazolidinone ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-nitroaniline with appropriate aldehydes and thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for new antibiotics and antifungal agents.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both nitro groups and a thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12N4O5S2

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(4-nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N4O5S2/c22-16-15(9-11-1-5-13(6-2-11)20(23)24)28-17(27)19(16)10-18-12-3-7-14(8-4-12)21(25)26/h1-9,18H,10H2

InChI Key

PGMCLNXWQWEGMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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